molecular formula C17H17F3N4O3S B2612335 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 1351618-30-8

2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B2612335
CAS No.: 1351618-30-8
M. Wt: 414.4
InChI Key: JJFQFOFYVWFMGO-UHFFFAOYSA-N
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Description

2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound featuring a thiazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include acetic anhydride, trifluoromethoxybenzene, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride
  • 5-tert-Butyl 2-ethyl 6,7-dihydrothiazolo[5,4-c]pyridine-2,5(4H)-dicarboxylate

Uniqueness

2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is unique due to its specific functional groups and the thiazolopyridine core, which confer distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

2-(2-acetamido-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N4O3S/c1-10(25)21-16-23-13-6-7-24(8-14(13)28-16)9-15(26)22-11-2-4-12(5-3-11)27-17(18,19)20/h2-5H,6-9H2,1H3,(H,22,26)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFQFOFYVWFMGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)CN(CC2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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